2-Amino-1,5-dihydropteridin-4-ol

Description

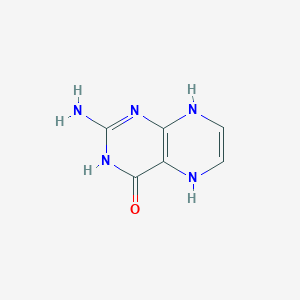

2-Amino-1,5-dihydropteridin-4-ol (CAS No. 2236-60-4) is a pteridine derivative characterized by its bicyclic aromatic structure, featuring an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 2. Its molecular formula is C₆H₇N₅O, with a molecular weight of 181.15 g/mol.

Pteridine derivatives are known for their roles in biological systems, including enzyme cofactors (e.g., tetrahydrofolate) and signaling molecules.

Properties

CAS No. |

2236-60-4; 54099-74-0 |

|---|---|

Molecular Formula |

C6H7N5O |

Molecular Weight |

165.156 |

IUPAC Name |

2-amino-5,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2,8H,(H4,7,9,10,11,12) |

InChI Key |

UIHSXOMREQLGFW-UHFFFAOYSA-N |

SMILES |

C1=CNC2=C(N1)C(=O)NC(=N2)N |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other pteridine and pyrimidine derivatives, which share fused aromatic rings but differ in substituents and oxidation states. Key comparisons are summarized below:

Key Observations :

- Electron-withdrawing vs. Electron-donating groups: The nitro group in 2,6-diamino-5-nitropyrimidin-4-ol increases reactivity in electrophilic substitution, contrasting with the hydroxyl group in this compound, which enhances hydrogen bonding .

- Bioactivity: Thiadiazole derivatives exhibit antileishmanial activity due to their lipophilicity and stability, whereas this compound’s reduced ring system may favor interactions with folate-dependent enzymes .

Physicochemical Properties

| Property | This compound | 2,6-Diamino-5-nitropyrimidin-4-ol | Thiadiazole Derivatives |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low (due to nitro group) | High (lipophilic) |

| Melting Point | Not reported | 220–225°C | 150–200°C |

| Stability | Air-stable | Photosensitive | Thermal degradation |

Insights: The hydroxyl and amino groups in this compound enhance water solubility compared to nitro-substituted analogs, making it preferable for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for structural confirmation of 2-Amino-1,5-dihydropteridin-4-ol?

- Methodological Answer :

- 1H/13C NMR : Assign proton and carbon environments to confirm the bicyclic pteridin-4-ol core and amino group positioning. Chemical shifts in DMSO-d6 typically show NH2 protons at δ 6.8–7.2 ppm and aromatic protons at δ 8.3–8.9 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (C6H7N5O, exact mass: 165.0645 g/mol) using electrospray ionization (ESI+) .

- HPLC-UV : Assess purity (>95%) with a C18 column, 0.1% TFA in water/acetonitrile gradient, and λ = 254 nm .

Q. How can researchers ensure solubility optimization for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, methanol) via gravimetric analysis. Methanol solubility is reported at ~25 mg/mL at 25°C .

- pH-Dependent Studies : Adjust buffer pH (4–9) to evaluate ionization effects. Use UV-Vis spectroscopy to quantify solubility changes .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported thermal decomposition profiles?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (heating rate: 10°C/min) to detect decomposition onset. Compare with differential scanning calorimetry (DSC) for enthalpy changes .

- Cross-Validation : Align data with safety sheets from multiple vendors and PubChem entries to identify protocol discrepancies .

Q. How does the compound’s hydrogen-bonding capacity influence enzyme inhibition mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydrofolate reductase). Key H-bond donors: NH2 (ΔG ~ -8.2 kcal/mol) and hydroxyl groups .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in Tris-HCl buffer (pH 7.4) at 25°C. Typical stoichiometry: 1:1 ligand-enzyme ratio .

Q. What strategies improve synthetic yield in multi-step preparations?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature: 80–120°C, catalyst: Pd/C 5% w/w) using response surface methodology. Achieve >70% yield via Buchwald-Hartwig amination .

- In-Line Monitoring : Track intermediates via FTIR (e.g., carbonyl stretch at 1680 cm⁻¹) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.